molecular formula C20H17ClN4O B083353 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride CAS No. 10560-45-9

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Cat. No.: B083353
CAS No.: 10560-45-9
M. Wt: 366.8 g/mol
InChI Key: VUWHBDDOJYSXJA-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a chemical compound known for its unique structure and properties This compound features a tetrazolium core, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with diphenylacetylene in the presence of a suitable catalyst to yield the desired tetrazolium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.

    Reduction: Reduction reactions can convert the tetrazolium ring to a dihydrotetrazole structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the tetrazolium core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, dihydrotetrazoles, and functionalized phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 1,2,3-Triazole derivatives

Uniqueness

The presence of both 4-methoxyphenyl and diphenyl groups further enhances its versatility and effectiveness in various scientific and industrial contexts .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYHVSXCWQUDM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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